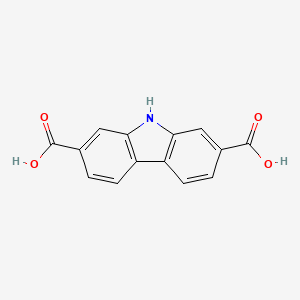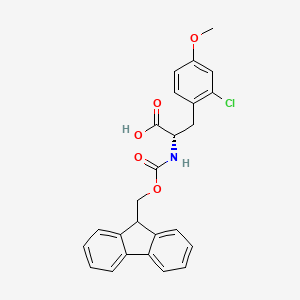![molecular formula C30H32F2S4 B8182035 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B8182035.png)
4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is a complex organic compound that belongs to the class of benzodithiophene derivatives. This compound is of significant interest in the field of organic electronics, particularly in the development of photovoltaic materials and organic semiconductors due to its unique electronic properties and structural characteristics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps:
Formation of the Thiophene Units: The thiophene units are synthesized through a series of reactions involving halogenation, lithiation, and subsequent coupling reactions.
Coupling with Benzodithiophene: The synthesized thiophene units are then coupled with a benzodithiophene core using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may alter its electronic properties.
Substitution: Halogenation and other substitution reactions can be performed on the thiophene units to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
科学研究应用
4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Photovoltaics: This compound is used as a building block in the synthesis of donor-acceptor copolymers for organic solar cells.
Organic Field-Effect Transistors (OFETs): It is employed in the fabrication of OFETs due to its high charge carrier mobility and stability.
作用机制
The mechanism by which 4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene exerts its effects involves its interaction with light and subsequent electronic transitions. The compound absorbs photons, leading to the excitation of electrons from the ground state to an excited state. This process generates electron-hole pairs, which are crucial for applications in photovoltaics and photocatalysis .
相似化合物的比较
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound is similar in structure but has different alkyl substituents, which can affect its solubility and electronic properties.
4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: The presence of chlorine atoms can influence the compound’s reactivity and stability.
Uniqueness
4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing capability and improve its performance in electronic applications. The hexyl groups also contribute to its solubility in organic solvents, making it easier to process in various applications .
属性
IUPAC Name |
4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F2S4/c1-3-5-7-9-11-23-21(31)17-25(35-23)27-19-13-15-34-30(19)28(20-14-16-33-29(20)27)26-18-22(32)24(36-26)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSSQKNPCEPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)CCCCCC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
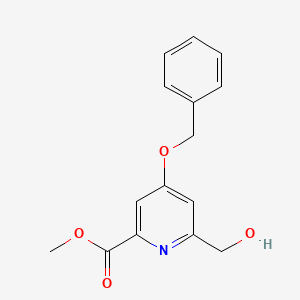
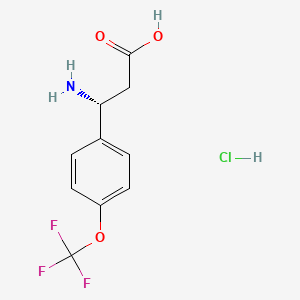
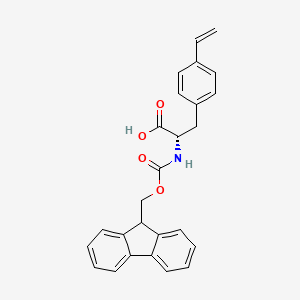
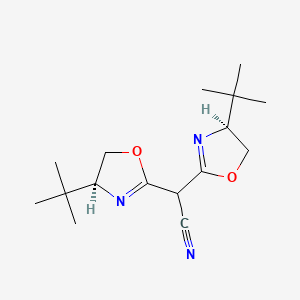

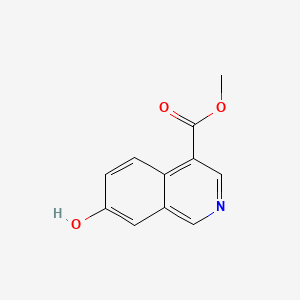
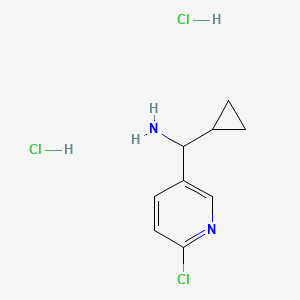

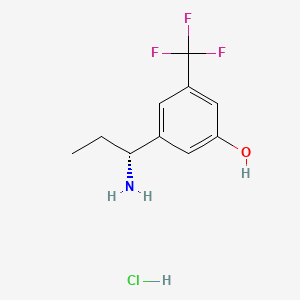
![(R)-2-methyl-N-[(1S)-spiro[indane-2,4'-piperidine]-1-yl]propane-2-sulfinamide](/img/structure/B8181989.png)
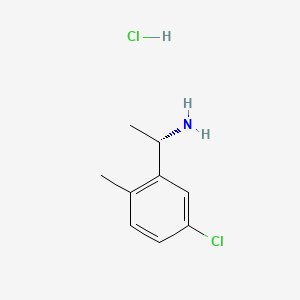
![(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B8181994.png)
